molecular formula C11H19LiO2 B1593075 Lithium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide CAS No. 22441-13-0

Lithium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide

Cat. No. B1593075
CAS RN: 22441-13-0
M. Wt: 190.2 g/mol
InChI Key: JUZHUMQSMMHACA-UHFFFAOYSA-N
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Description

Lithium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide is a chemical compound with the molecular formula C11H19LiO2 . It has a molecular weight of 190.21 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19O2.Li/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7H,1-6H3;/q-1;+1 . This indicates the presence of a lithium ion and a complex organic moiety in the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of Lithium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide, focusing on unique applications:

Electroluminescent Studies

This compound is used as a reactant for the synthesis of Bis-cycloiridiated complexes which are studied for their electroluminescent properties. These properties are significant for developing new types of displays and lighting systems .

Synthesis of Cationic Imido Alkylidene Complexes

It serves as a reactant in the formation of cationic imido alkylidene complexes. These complexes have potential applications in catalysis and organometallic chemistry .

Development of Polyaromatic Ligands

The compound is utilized in creating polyaromatic ligands containing pyrene. Such ligands can be applied in constructing complex molecular structures with specific properties .

Mono-Cyclometalated Platinum Complexes

It is involved in the synthesis of mono-cyclometalated platinum complexes, which are researched for their potential use in cancer therapy and imaging .

Synthesis of α-Aryl-β-diketones

Lithium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide is used in synthesizing α-aryl-β-diketones, which are important intermediates in organic synthesis and pharmaceutical research .

Ancillary Ligand in Iridium (III) Complexes

This compound acts as an ancillary ligand in the synthesis of orange-emitting iridium (III) complexes, which have applications in organic light-emitting diodes (OLEDs) .

Chelate Complex Reaction for Lithium Ion Extraction

It is involved in a chelate complex reaction with benzyldimethyltetradecylammonium ion to form an ion-associate phase suspension for lithium ion extraction from solutions .

Aluminium-Hydrogen Exchange

The related lithium TMP-aluminate bases can perform aluminium-hydrogen exchange on various aromatic substrates, showcasing its versatility in synthetic chemistry .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .

Mechanism of Action

Target of Action

It is known that this compound can be used as an organic synthesis raw material .

Biochemical Pathways

It is known that this compound can be used in various applications including organic synthesis , suggesting that it may influence a variety of biochemical pathways.

Action Environment

It is known that this compound should be stored in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions may affect its stability.

properties

IUPAC Name

lithium;2,2,6,6-tetramethylheptane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19O2.Li/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7H,1-6H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUZHUMQSMMHACA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19LiO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30638597
Record name Lithium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30638597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2,6,6-Tetramethyl-3,5-heptanedionato)lithium

CAS RN

22441-13-0
Record name NSC174353
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174353
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Lithium 2,2,6,6-tetramethyl-3,5-dioxoheptan-4-ide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30638597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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